Norflunitrazepam

Catalog No.
S576311
CAS No.
2558-30-7
M.F
C15H10FN3O3
M. Wt
299.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norflunitrazepam

CAS Number

2558-30-7

Product Name

Norflunitrazepam

IUPAC Name

5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10FN3O3

Molecular Weight

299.26 g/mol

InChI

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)

InChI Key

KNGIGRDYBQPXKQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one; Demethylflunitrazepam; Desmethylflunitrazepam; N-1-Desmethylflunitrazepam; N-Desmethylflunitrazepam; Norflunitrazepam; Ro 5-4435;

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F

The exact mass of the compound Norflunitrazepam is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Norflunitrazepam (CAS 2558-30-7), also known as N-desmethylflunitrazepam or fonazepam, is the primary active N-demethylated metabolite of the benzodiazepine flunitrazepam. In commercial and industrial procurement, it is primarily sourced as a Certified Reference Material (CRM) for forensic toxicology, clinical chemistry, and workplace drug testing. Because the parent compound is rapidly metabolized in vivo, analytical laboratories must procure norflunitrazepam to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) instruments. Beyond its role as an analytical biomarker, norflunitrazepam retains measurable pharmacological activity, exhibiting a documented IC50 of 1.499 nM for the GABA-A receptor, making it a valuable ligand for in vitro neuropharmacology and metabolic profiling assays [1].

Procuring the parent drug (flunitrazepam) alone is insufficient for accurate forensic or pharmacokinetic screening due to its rapid in vivo biotransformation and short detection window. Flunitrazepam undergoes extensive N-demethylation and nitro-reduction, frequently rendering it undetectable in serum or urine within 24 hours of ingestion. Furthermore, in stored blood samples, the parent drug is susceptible to in vitro nitro-reduction, artificially inflating levels of the major urinary metabolite, 7-aminoflunitrazepam. Substituting norflunitrazepam with 7-aminoflunitrazepam also fails, as norflunitrazepam is an active metabolite required to prove residual pharmacological impairment. Consequently, laboratories must procure the exact norflunitrazepam standard to multiplex their assays, accurately map the metabolic pathway, and prevent false negatives in delayed sampling scenarios [1].

GABA-A Receptor Binding Affinity for Pharmacological Profiling

In comparative receptor binding models, norflunitrazepam acts as an active metabolite with an IC50 of 1.499 nM for the GABA-A receptor. While the parent compound flunitrazepam exhibits slightly higher binding activity (predicted relative activity of 0.778 versus 0.580 for norflunitrazepam), the sustained nanomolar affinity of norflunitrazepam confirms its role in prolonged central nervous system depression. This makes it an essential standard for researchers evaluating the extended pharmacodynamics of benzodiazepine metabolism [1].

Evidence DimensionGABA-A Receptor Affinity (Relative Activity / IC50)
Target Compound DataIC50 = 1.499 nM (Relative activity 0.580)
Comparator Or BaselineFlunitrazepam (Relative activity 0.778)
Quantified Difference25.4% lower relative binding activity than parent, but maintains highly potent nanomolar affinity
ConditionsIn vitro receptor binding assay and predictive QSAR modeling

Essential for neuropharmacology researchers requiring the exact active metabolite to study prolonged receptor modulation and residual impairment.

Extended Elimination Half-Life for Forensic Serum Screening

Flunitrazepam undergoes rapid biotransformation, often rendering the parent drug undetectable in serum shortly after ingestion. Norflunitrazepam exhibits a prolonged elimination half-life of approximately 28 hours, compared to the highly variable 16-35 hour half-life of the rapidly converting parent drug. In controlled single-dose (2 mg) administration studies, norflunitrazepam maintains a detectable serum concentration of approximately 1 ng/mL at 24 hours post-ingestion, whereas the parent compound is frequently depleted below limits of detection [1].

Evidence DimensionElimination Half-Life and Serum Detectability
Target Compound Data~28 hours (detectable at ~1 ng/mL at 24h post-2mg dose)
Comparator Or BaselineFlunitrazepam (Rapidly depleted below LOD due to biotransformation)
Quantified DifferenceProvides a reliable >24-hour detection window in serum compared to the transient parent drug
ConditionsIn vivo pharmacokinetic profiling (2 mg oral dose, serum extraction)

Crucial for forensic laboratories procuring analytical standards, as relying solely on the parent drug leads to false negatives in delayed blood sampling.

Chromatographic Resolution and Matrix Stability

During sample preparation of stored blood, flunitrazepam is susceptible to in vitro nitro-reduction, artificially inflating 7-aminoflunitrazepam levels. Norflunitrazepam, extracted via mixed-mode solid-phase extraction (SPE), provides a consistent and distinct target for high-performance liquid chromatography (HPLC) and LC-MS/MS. It achieves a limit of detection (LOD) of 1 ng/mL in serum and plasma, allowing clear baseline separation from both the parent drug and the primary urinary metabolite, ensuring accurate quantification without interference from post-sampling degradation artifacts [1].

Evidence DimensionAnalytical Limit of Detection (LOD) and Stability
Target Compound DataLOD = 1 ng/mL in serum/plasma with consistent SPE recovery
Comparator Or Baseline7-aminoflunitrazepam (Susceptible to artificial inflation from parent drug degradation in stored blood)
Quantified DifferenceProvides an independent, stable metabolic marker unaffected by post-sampling nitro-reduction of the parent drug
ConditionsMixed-mode SPE followed by HPLC/UV or LC-MS/MS

Ensures accurate quantification in forensic panels by providing a stable target that resists the in vitro degradation artifacts common to the parent compound.

Forensic Toxicology and DFSA Screening Panels

Because the parent drug flunitrazepam is rapidly metabolized and prone to in vitro degradation, norflunitrazepam is a mandatory Certified Reference Material (CRM) for LC-MS/MS and GC-MS panels investigating drug-facilitated sexual assault (DFSA) and driving under the influence of drugs (DUID). Its extended 28-hour half-life allows for reliable detection in serum well beyond the parent drug's window [1].

In Vitro Metabolism and CYP450 Profiling

Norflunitrazepam is utilized as a quantitative benchmark in hepatocyte and microsomal assays to measure the rate of flunitrazepam N-demethylation. Procuring this exact standard enables researchers to accurately map phase I metabolic pathways and evaluate potential drug-drug interactions affecting benzodiazepine clearance [1].

Neuropharmacological Receptor Assays

Due to its documented affinity for the GABA-A receptor (IC50 = 1.499 nM), norflunitrazepam is deployed in radioligand displacement assays and electrophysiological studies. It is specifically chosen over the parent drug to isolate the pharmacodynamic effects of the active metabolite, which is responsible for prolonged sedation and residual cognitive impairment [2].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

299.07061935 Da

Monoisotopic Mass

299.07061935 Da

Heavy Atom Count

22

LogP

2.15 (LogP)

UNII

055XLQ0YQ6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

2558-30-7

Metabolism Metabolites

Desmethylflunitrazepam is a known human metabolite of flunitrazepam.

Wikipedia

Desmethylflunitrazepam

Dates

Last modified: 08-15-2023

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